molecular formula C9H7F3N2O2 B392162 N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide

N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B392162
M. Wt: 232.16g/mol
InChI Key: TWAKMSIURBHVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, two methyl groups, and a trifluoroacetamide group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-cyano-4,5-dimethyl-2-furylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-cyano-4,5-dimethyl-2-furylamine+trifluoroacetic anhydrideThis compound\text{3-cyano-4,5-dimethyl-2-furylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 3-cyano-4,5-dimethyl-2-furylamine+trifluoroacetic anhydride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the cyano group or the furan ring may be oxidized under specific conditions.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring or cyano group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the trifluoroacetamide group.

Scientific Research Applications

Chemistry: N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study biochemical pathways.

Medicine: The compound’s unique structure makes it a candidate for drug development. It may exhibit pharmacological activities that are beneficial in treating certain medical conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the trifluoroacetamide group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-chloro-N-(3-cyano-4,5-dimethyl-2-furyl)acetamide
  • N-(3-cyano-4,5-dimethyl-2-furyl)-2-(phenylsulfonyl)acetamide

Comparison: N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16g/mol

IUPAC Name

N-(3-cyano-4,5-dimethylfuran-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H7F3N2O2/c1-4-5(2)16-7(6(4)3-13)14-8(15)9(10,11)12/h1-2H3,(H,14,15)

InChI Key

TWAKMSIURBHVEB-UHFFFAOYSA-N

SMILES

CC1=C(OC(=C1C#N)NC(=O)C(F)(F)F)C

Canonical SMILES

CC1=C(OC(=C1C#N)NC(=O)C(F)(F)F)C

Origin of Product

United States

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